![molecular formula C25H24N2O4 B2576287 N-[2-(4-éthoxyphénoxy)phényl]-4-[(prop-2-énoylamino)méthyl]benzamide CAS No. 1197824-15-9](/img/structure/B2576287.png)
N-[2-(4-éthoxyphénoxy)phényl]-4-[(prop-2-énoylamino)méthyl]benzamide
Vue d'ensemble
Description
EN4 est un ligand covalent qui cible la cystéine 171 au sein de la protéine MYC, un facteur de transcription oncogène impliqué dans de nombreux cancers humains . Ce composé a montré un potentiel significatif dans l'inhibition de l'activité de MYC, la réduction de la stabilité thermique de MYC et MAX, et l'altération de la tumorigenèse .
Applications De Recherche Scientifique
EN4 has several scientific research applications, including:
Cancer Research: EN4 is used to study the inhibition of MYC activity, which is a major driver of many human cancers.
Drug Development: The compound is being explored as a potential therapeutic agent for targeting MYC in cancer treatment.
Biochemical Studies: EN4 is used to investigate the biochemical pathways involving MYC and its role in cellular processes.
Analyse Des Réactions Chimiques
EN4 subit plusieurs types de réactions chimiques, notamment :
Formation de liaison covalente : EN4 forme une liaison covalente avec la cystéine 171 au sein de la protéine MYC.
Inhibition de l'activité de MYC : En se liant à la cystéine 171, EN4 inhibe l'activité transcriptionnelle de MYC.
Réduction de la stabilité thermique : EN4 réduit la stabilité thermique des protéines MYC et MAX.
Les réactifs et conditions courants utilisés dans ces réactions comprennent la présence de résidus cystéine et des conditions de réaction appropriées pour faciliter la formation de liaison covalente.
Applications de la recherche scientifique
EN4 a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : EN4 est utilisé pour étudier l'inhibition de l'activité de MYC, qui est un moteur majeur de nombreux cancers humains.
Développement de médicaments : Le composé est exploré comme un agent thérapeutique potentiel pour cibler MYC dans le traitement du cancer.
Études biochimiques : EN4 est utilisé pour étudier les voies biochimiques impliquant MYC et son rôle dans les processus cellulaires.
Mécanisme d'action
EN4 exerce ses effets en se liant de manière covalente à la cystéine 171 au sein de la protéine MYC . Cette liaison perturbe l'interaction entre MYC et sa séquence consensus d'ADN, inhibant l'activité transcriptionnelle de MYC . La réduction de l'activité de MYC entraîne une régulation négative des cibles de MYC et une altération de la tumorigenèse .
Mécanisme D'action
EN4 exerts its effects by covalently binding to cysteine 171 within the MYC protein . This binding disrupts the interaction between MYC and its DNA consensus sequence, inhibiting MYC’s transcriptional activity . The reduction in MYC activity leads to downregulation of MYC targets and impairment of tumorigenesis .
Comparaison Avec Des Composés Similaires
EN4 est unique dans sa capacité à cibler sélectivement la cystéine 171 au sein de la protéine MYC. Des composés similaires comprennent d'autres inhibiteurs de MYC, tels que :
10058-F4 : Une petite molécule qui inhibe la dimérisation MYC-MAX.
JQ1 : Un inhibiteur de bromodomaine qui affecte indirectement l'activité de MYC.
MYCi975 : Un inhibiteur direct de MYC qui cible l'interaction de MYC avec sa séquence consensus d'ADN.
EN4 se démarque par son mécanisme de liaison covalente, qui fournit une inhibition plus stable et durable de l'activité de MYC par rapport aux inhibiteurs non covalents .
Méthodes De Préparation
La préparation de EN4 implique une voie de synthèse en plusieurs étapes. Les détails spécifiques de la voie de synthèse et des conditions de réaction ne sont pas facilement disponibles dans le domaine public. On sait que le composé est synthétisé par une série de réactions chimiques qui introduisent les groupes fonctionnels nécessaires pour cibler la cystéine 171 au sein de la protéine MYC .
Propriétés
IUPAC Name |
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-24(28)26-17-18-9-11-19(12-10-18)25(29)27-22-7-5-6-8-23(22)31-21-15-13-20(14-16-21)30-4-2/h3,5-16H,1,4,17H2,2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOWGKKELPCHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197824-15-9 | |
| Record name | N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is EN4 primarily known for in scientific research?
A1: In scientific literature, "EN4" can refer to two distinct entities: a monoclonal antibody and an antimicrobial compound. The monoclonal antibody, often used in immunohistochemistry, exhibits specificity for the CD31 antigen, a protein found on endothelial cells. [, ] The antimicrobial compound, 8-hydroxyserrulat-14-en-19-oic acid, is a diterpene isolated from the Australian plant Eremophila neglecta. [] This Q&A section will focus on the latter.
Q2: What types of microorganisms does EN4 (8-hydroxyserrulat-14-en-19-oic acid) exhibit activity against?
A2: EN4 demonstrates antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus epidermidis and methicillin-susceptible and methicillin-resistant Staphylococcus aureus. [] Importantly, it does not show activity against Gram-negative bacteria. []
Q3: What is the reported mechanism of action of EN4 against bacteria?
A3: Research suggests that EN4 acts through multiple mechanisms. It displays membranolytic properties, disrupting the bacterial cell membrane. Additionally, EN4 inhibits macromolecular biosynthesis, affecting the production of essential components like peptidoglycan, RNA, DNA, and proteins. [, ]
Q4: Has EN4 shown efficacy in treating infections in vivo?
A4: While EN4 exhibits promising in vitro activity, in a mouse tissue cage model, it did not demonstrate bactericidal effects. Further investigation revealed that this lack of activity in vivo might be attributed to interactions with albumin, which could hinder its antimicrobial action. []
Q5: What are the potential applications of EN4 despite its limitations in vivo?
A5: Although EN4’s interaction with albumin presents a challenge for its direct use as an antimicrobial agent, it holds potential as a pharmacophore. Structural modifications to EN4 could potentially enhance its properties and pave the way for the development of new antimicrobials, particularly for implant-associated infections. []
Q6: What is the significance of the EN4 monoclonal antibody in studying Kaposi's sarcoma?
A6: The EN4 monoclonal antibody, specific to endothelial cells, has been instrumental in investigating the histogenesis of Kaposi's sarcoma. Studies using EN4, along with other markers like PAL E, have provided evidence suggesting a lymphatic derivation for this tumor, particularly in its early patch stage. [, ]
Q7: How has the EN4 antibody contributed to understanding liver cirrhosis?
A7: Research utilizing the EN4 antibody has shed light on pathological changes in sinusoidal endothelial cells (SECs) during liver cirrhosis. These studies revealed a frequent loss of Fc receptors on SECs in diseased livers, a phenomenon linked to reduced IgG-IC metabolism and potential capillarization of sinusoids. []
Q8: What role does the EN4 antibody play in studying heart transplantation rejection?
A8: The EN4 antibody has been used to investigate the involvement of endothelial cells in heart transplant rejection. Findings indicate that endothelial cells, besides their role in antigen presentation, become significant targets during rejection episodes, potentially contributing to altered permeability and impaired immune regulation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


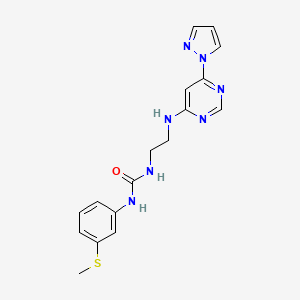
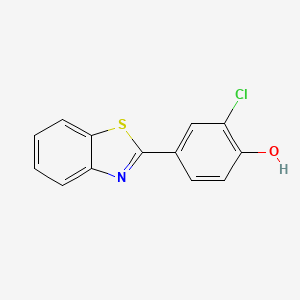
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)
![4-[(5-chloropyrimidin-2-yl)oxy]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2576208.png)
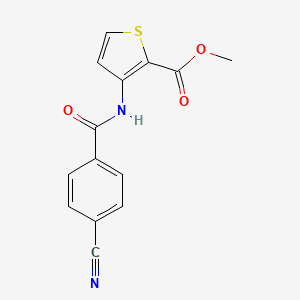
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)
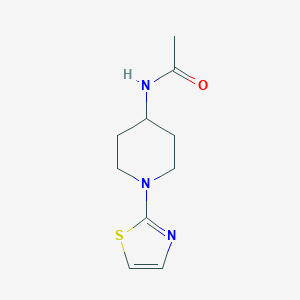
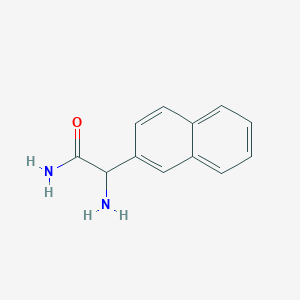
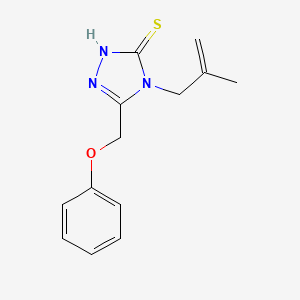
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)
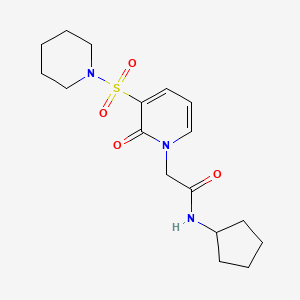

![N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)
![2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2576227.png)
